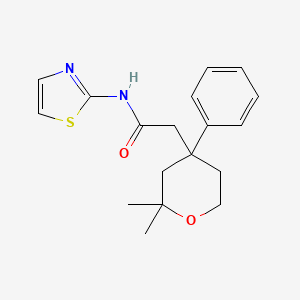

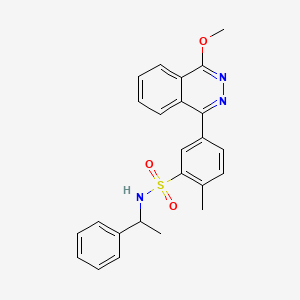

![molecular formula C17H20N2O4S2 B4017342 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4017342.png)

4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

Overview

Description

4-Methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of nitrobenzenesulfonamides. These compounds are known for their versatile applications in organic synthesis, particularly in the preparation of secondary amines and as protecting groups for amines due to their stability and reactivity.

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides, including compounds similar to 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide, typically involves the alkylation of primary amines followed by protection and deprotection steps. For instance, Fukuyama et al. (1995) describe the preparation of secondary amines via alkylation of nitrobenzenesulfonamides, achieving near quantitative yields (Fukuyama, Jow, & Cheung, 1995). This method's efficiency highlights the potential pathways for synthesizing compounds like 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides is characterized by the presence of a nitro group and a sulfonamide group, which significantly influence their chemical behavior and properties. For instance, Li et al. (2014) demonstrated the use of density functional theory (DFT) and 13C solid-state NMR to distinguish between tautomers of a structurally similar compound, highlighting the complex structural dynamics that might also apply to 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide (Li, Bond, Johansson, & van de Streek, 2014).

Chemical Reactions and Properties

Nitrobenzenesulfonamides can undergo various chemical reactions, including alkylation, arylation, and nucleophilic substitution, owing to their reactive nitro and sulfonamide groups. Schmidt et al. (2017) explored the synthesis and protective strategy of cyanobenzenesulfonamides, offering insights into the reactivity that might be mirrored in the chemical behavior of 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide (Schmidt, Stokes, Davies, & Roberts, 2017).

Scientific Research Applications

Synthesis and Characterization

A novel compound, closely related to 4-Methyl-N-{2-[(2-Methylbenzyl)Thio]Ethyl}-3-Nitrobenzenesulfonamide, has been synthesized and characterized, highlighting its structural properties through SCXRD studies and spectroscopic tools. This compound, derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, showcases the detailed chemical synthesis and characterization techniques used in the creation of sulfonamide molecules. Such research provides foundational knowledge for understanding the compound's potential applications in various fields, including materials science and pharmaceutical development (Murthy et al., 2018).

Versatility in Chemical Synthesis

Research into 3- and 4-Nitrobenzenesulfonamides, closely related to the specified compound, demonstrates their exceptional versatility as intermediates for the preparation of secondary amines and for the protection of amines. These sulfonamides undergo smooth alkylation, offering a near-quantitative yield and allowing for easy deprotection to yield high-purity secondary amines. This chemical versatility signifies the compound's potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and organic compounds (Fukuyama et al., 1995).

Eco-friendly Synthesis

An eco-friendly synthesis approach for a compound closely related to 4-Methyl-N-{2-[(2-Methylbenzyl)Thio]Ethyl}-3-Nitrobenzenesulfonamide was developed, emphasizing environmental protection and strong technical value. This synthesis method avoids wastewater pollution and uses less harmful materials, highlighting the importance of sustainable practices in chemical manufacturing. Such advancements are critical for minimizing the environmental impact of chemical production processes (Zhou Zeng-yong, 2008).

properties

IUPAC Name |

4-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-5-3-4-6-15(13)12-24-10-9-18-25(22,23)16-8-7-14(2)17(11-16)19(20)21/h3-8,11,18H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLFPSQWWUOORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

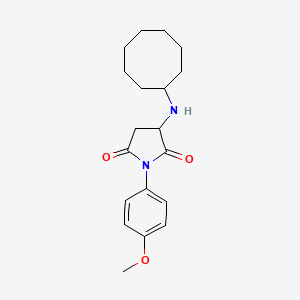

![N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-thienyl)methyl]pentanamide](/img/structure/B4017261.png)

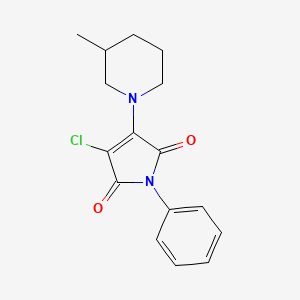

![4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4017265.png)

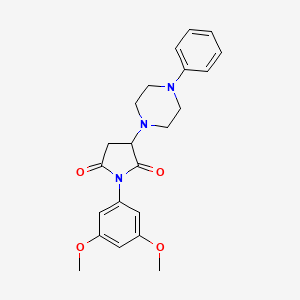

![5-[2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4017315.png)

![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)

![N-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}acetamide](/img/structure/B4017335.png)

![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)